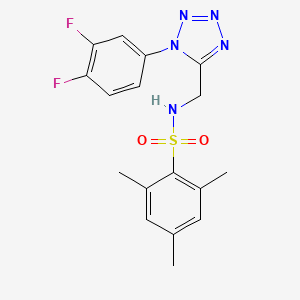
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H17F2N5O2S and its molecular weight is 393.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.
Chemical Structure and Synthesis
The compound features a tetrazole ring , a difluorophenyl group , and a trimethylbenzenesulfonamide moiety . The presence of these functional groups is believed to influence its biological activity significantly.
Synthesis Overview
The synthesis of this compound typically involves:
- Formation of the Tetrazole Ring : This can be achieved through a [2+3] cycloaddition reaction between an azide and a nitrile.
- Alkylation : The tetrazole derivative is then alkylated using suitable alkylating agents.
- Final Coupling : The final product is formed by coupling the tetrazole derivative with 2,4,6-trimethylbenzenesulfonamide under specific conditions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites or receptor binding pockets.
- Hydrophobic Interactions : The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding.
Antimicrobial Activity
Research indicates that sulfonamides generally exhibit antimicrobial properties. This compound may possess similar effects due to its sulfonamide moiety.
Anti-inflammatory Properties
Sulfonamides have been studied for their anti-inflammatory effects. Preliminary studies suggest that this compound could inhibit pathways involved in inflammation, potentially making it useful in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Enzyme Interaction :
-
Pharmacological Evaluation :
- In pharmacological evaluations, compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide | Moderate antimicrobial activity | Chlorine substituent influences solubility |
| N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide | Lower cytotoxicity | Dimethyl groups enhance lipophilicity |
属性
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5O2S/c1-10-6-11(2)17(12(3)7-10)27(25,26)20-9-16-21-22-23-24(16)13-4-5-14(18)15(19)8-13/h4-8,20H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLZOGIZAXQIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














